molecular formula C24H32O4 B14103702 6beta,7beta

6beta,7beta

Cat. No.: B14103702
M. Wt: 384.5 g/mol
InChI Key: RQANBDIXNMIXPA-GVONDMAGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,7beta-Dihydroxykaurenoic acid can be achieved through various methods. One notable method involves the stereoselective synthesis using the Winstein cyclopropanation method . This method, however, requires allylic oxidation at the 7-position and involves expensive reagents and multiple reaction steps, resulting in a low overall yield .

Industrial Production Methods

Industrial production methods for this compound-Dihydroxykaurenoic acid are not well-documented, likely due to the complexity and cost of the synthetic routes. Research is ongoing to develop more efficient and cost-effective methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6beta,7beta-Dihydroxykaurenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound-Dihydroxykaurenoic acid include oxidizing agents like ruthenium salts and reducing agents for hydrogenation . The reaction conditions often involve specific temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

6beta,7beta-Dihydroxykaurenoic acid can be compared with other similar kaurane diterpenoids, such as:

The uniqueness of this compound-Dihydroxykaurenoic acid lies in its specific hydroxylation pattern and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

(1R,2R,4R,5R,10R,11S,14S,15S,16R,18R,19S)-5-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14-,15-,16+,17+,19+,20-,21+,22-,23+,24-/m0/s1

InChI Key

RQANBDIXNMIXPA-GVONDMAGSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@H]6C[C@H]6[C@@]57CCC(=O)O7)C)O

Canonical SMILES

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O

Origin of Product

United States

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